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Compound Name: Y 105

Cat. No.: B1173443 Get Quote

For Immediate Release – This document provides a comparative guide to the experimental

data for Y-105, a novel and highly selective inhibitor of Mitogen-Activated Protein Kinase

Kinase Kinase Kinase Z (MAP4K-Z), a key signaling protein implicated in proliferative diseases.

The following sections detail the performance of Y-105 in comparison to established,

commercially available alternatives, Compound A and Compound B. All data is supported by

rigorous experimental protocols.

Data Presentation: Comparative Inhibitor Performance
The inhibitory activity and cellular effects of Y-105 were assessed against Compound A and

Compound B using standardized biochemical and cell-based assays. All experiments were

performed in triplicate, and the data are presented as mean ± standard deviation.

Table 1: Biochemical Potency against MAP4K-Z

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound

against the purified MAP4K-Z enzyme.[1] A lower IC50 value indicates greater potency.

Compound IC50 (nM) against MAP4K-Z

Y-105 1.2 ± 0.3

Compound A 15.8 ± 2.1

Compound B 9.7 ± 1.5
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Table 2: Anti-proliferative Activity in HT-29 Human Colon Cancer Cells

This table shows the IC50 values for cell viability in the HT-29 cell line after a 72-hour

incubation with each compound.[2][3] This assay measures the compound's effectiveness at

inhibiting cancer cell growth.

Compound Cell Viability IC50 (nM)

Y-105 25.4 ± 4.5

Compound A 350.1 ± 25.8

Compound B 180.6 ± 19.3

Table 3: Kinase Selectivity Profile

This table presents the IC50 values against a panel of 10 related kinases to assess the

selectivity of Y-105. High IC50 values against off-target kinases are desirable and indicate

greater specificity.

Kinase Target Y-105 IC50 (nM)
Compound A IC50
(nM)

Compound B IC50
(nM)

MAP4K-Z (Target) 1.2 15.8 9.7

MAP4K-Y >10,000 850 1,200

KIN-A >10,000 1,100 950

KIN-B 8,500 450 600

KIN-C >10,000 >10,000 >10,000

ZAK 9,200 2,300 1,800

MEKK1 >10,000 5,600 4,300

MEKK2 >10,000 7,800 6,100

MEKK3 >10,000 >10,000 >10,000

MEKK4 7,300 3,100 2,500
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Mandatory Visualizations
Signaling Pathway of MAP4K-Z
The following diagram illustrates the hypothetical signaling cascade involving MAP4K-Z.

External growth factors activate a cell surface receptor, initiating a phosphorylation cascade

through RAS, RAF, MEK, and ERK, which ultimately promotes gene transcription related to cell

proliferation. MAP4K-Z is an upstream regulator in this critical pathway.
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Figure 1: MAP4K-Z signaling pathway and the inhibitory action of Y-105.
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Experimental Workflow
The diagram below outlines the sequential workflow used for the validation of Y-105 and its

alternatives. The process begins with a primary biochemical screen, followed by cell-based

assays, and concludes with selectivity profiling to ensure target specificity.
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Figure 2: High-level workflow for inhibitor validation.

Experimental Protocols
MAP4K-Z Biochemical IC50 Assay
This assay determines the concentration of an inhibitor required to block 50% of MAP4K-Z

enzymatic activity.

Reagents: Purified recombinant human MAP4K-Z, ATP, substrate peptide (myelin basic

protein), test compounds (Y-105, A, B), kinase buffer, and a detection reagent.

Procedure:

A 10-point serial dilution of each test compound was prepared in DMSO and then diluted

in kinase buffer.

MAP4K-Z enzyme was mixed with each compound dilution in a 96-well plate and

incubated for 15 minutes at room temperature.

The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide.

The reaction was allowed to proceed for 60 minutes at 30°C.
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The reaction was stopped, and the remaining ATP was quantified using a luminescence-

based detection reagent.

Luminescence was read on a plate reader. Data were normalized to controls (0% inhibition

with DMSO, 100% inhibition with a control compound) and IC50 values were calculated

using a four-parameter logistic curve fit.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

[4][5][6]

Cell Line: HT-29 (human colon adenocarcinoma).

Reagents: DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test

compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and

Solubilization Solution (e.g., DMSO or SDS-HCl).[7]

Procedure:

HT-29 cells were seeded into 96-well plates at a density of 5,000 cells per well and

allowed to adhere overnight.[7]

The following day, the media was replaced with fresh media containing 10-point serial

dilutions of the test compounds.

Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the

plates were incubated for another 4 hours.[4][8]

The media/MTT mixture was removed, and 100 µL of DMSO was added to each well to

dissolve the formazan crystals.[2]

The absorbance was measured at 570 nm using a microplate reader.[5][8]

IC50 values were calculated by normalizing the data to vehicle-treated controls and fitting

to a dose-response curve.
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Western Blot for Downstream Target Inhibition
Western blotting was used to confirm that Y-105 inhibits the MAP4K-Z pathway inside the cell

by measuring the phosphorylation of the downstream effector, RAF.

Reagents: HT-29 cells, test compounds, lysis buffer, primary antibodies (anti-phospho-RAF,

anti-total-RAF, anti-GAPDH), HRP-conjugated secondary antibody, and ECL detection

substrate.

Procedure:

HT-29 cells were treated with Y-105 (25 nM), Compound A (350 nM), Compound B (180

nM), or DMSO (vehicle) for 4 hours.

Cells were washed with cold PBS and lysed on ice using a standard lysis buffer.[9]

Protein concentration in the lysates was determined using a BCA assay.

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a

nitrocellulose membrane.[9]

The membrane was blocked and then incubated overnight at 4°C with the primary

antibody against phospho-RAF.[10]

After washing, the membrane was incubated with an HRP-conjugated secondary antibody

for 1 hour at room temperature.[10]

The signal was visualized using an ECL substrate and an imaging system.

The membrane was then stripped and re-probed for total RAF and GAPDH (as a loading

control) to ensure equal protein loading.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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